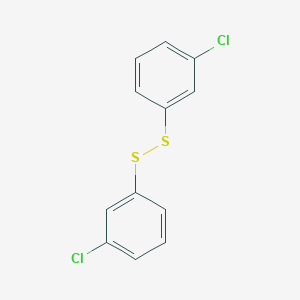

1,2-Bis(3-chlorophenyl)disulfane

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-chloro-3-[(3-chlorophenyl)disulfanyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2S2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOYVIPZMIIGOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)SSC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431264 | |

| Record name | 3,3'-Dichloro diphenyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19742-92-8 | |

| Record name | 3,3'-Dichloro diphenyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Properties of 1,2-Bis(3-chlorophenyl)disulfane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of 1,2-bis(3-chlorophenyl)disulfane. The information is curated for professionals in the fields of chemical research and drug development, with a focus on detailed experimental protocols and data presentation.

Introduction

This compound, with the CAS number 19742-92-8, is an organosulfur compound belonging to the diaryl disulfide family.[1] The presence of the disulfide bond and the chloro-substituents on the phenyl rings suggests a potential for diverse chemical reactivity and biological activity. Disulfide-containing molecules are known to play significant roles in various biological processes and have been explored as potential therapeutic agents. This guide aims to consolidate the available information on this specific compound to facilitate further research and development.

Synthesis

The primary and most direct route for the synthesis of this compound is the oxidative coupling of its corresponding thiol, 3-chlorothiophenol. Several general methods for the oxidation of thiols to disulfides have been reported and can be adapted for this specific synthesis.

General Synthetic Workflow

The synthesis of this compound from 3-chlorothiophenol can be conceptualized through the following workflow:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Oxidation of 3-Chlorothiophenol

The following protocol is an adapted procedure based on general methods for the oxidation of aryl thiols.

Materials:

-

3-Chlorothiophenol (CAS: 2037-31-2)

-

Dimethyl sulfoxide (DMSO)

-

Hydroiodic acid (HI)

-

Acetonitrile

-

Sodium hydroxide (10% aqueous solution)

-

Petroleum ether

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

In a round-bottom flask, dissolve 3-chlorothiophenol (1 equivalent) in acetonitrile.

-

To this solution, add dimethyl sulfoxide (3 equivalents).

-

Stir the mixture at room temperature and add a catalytic amount of hydroiodic acid (0.1 equivalents).

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a suitable eluent (e.g., petroleum ether).

-

Upon completion of the reaction, add a 10% aqueous solution of sodium hydroxide to the reaction mixture.

-

Extract the product with acetonitrile.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using petroleum ether as the eluent to obtain pure this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. For comparison, data for the isomeric 1,2-bis(4-chlorophenyl)disulfane are also included where available.

| Property | This compound | 1,2-Bis(4-chlorophenyl)disulfane |

| CAS Number | 19742-92-8[1] | 1142-19-4[2] |

| Molecular Formula | C₁₂H₈Cl₂S₂[3] | C₁₂H₈Cl₂S₂[2] |

| Molecular Weight | 287.23 g/mol [3] | 287.23 g/mol [4] |

| Boiling Point | 373.4 °C at 760 mmHg[3] | 180 °C at 2 mmHg[4] |

| Density | 1.4 g/cm³[3] | 1.304 g/cm³[4] |

| Flash Point | 168.0 °C[3] | 167.8 °C[4] |

| Melting Point | Not available | 71-74 °C[4] |

| Refractive Index | 1.695[3] | 1.694[4] |

Spectroscopic Data

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, by examining related compounds containing the chlorophenylthio moiety, we can infer potential areas of biological relevance.

Antimicrobial and Cytotoxic Potential

Research on related compounds suggests that the chlorophenylthio group can contribute to significant biological activity. For instance, 3-(p-chlorophenyl)thio citronellal has been shown to be a potent antimicrobial agent, with a bactericidal effect against various pathogenic and spoilage bacteria.[5] The addition of the chlorophenylthio group was found to enhance the bioactivity of the parent compound.[5]

Furthermore, various synthetic compounds containing chlorophenyl groups have demonstrated cytotoxic effects against cancer cell lines.[7][8][9] This suggests that this compound could be a candidate for investigation in antimicrobial and anticancer research.

Interaction with Signaling Pathways

Compounds containing a 3-chlorophenyl moiety have been implicated in modulating key cellular signaling pathways. One study identified a compound with a 3-chlorophenyl group that was predicted to interact with the HIF-1 signaling pathway .[10] This pathway is a master regulator of the cellular response to hypoxia and is involved in various physiological and pathological processes, including inflammation and cancer. The study suggested that this interaction could lead to the inhibition of downstream signaling cascades such as NF-κB, MAPK, mTOR, and PI3K-Akt .[10]

The potential interaction of a 3-chlorophenyl-containing compound with the HIF-1 signaling pathway can be visualized as follows:

Caption: Postulated interaction of a 3-chlorophenyl-containing compound with the HIF-1 signaling pathway.

Additionally, a study on 8-(4-chlorophenylthio)-guanosine-3′,5′-cyclic monophosphate-Na (CPT-cGMP) demonstrated its ability to activate epithelial Na+ channels (ENaC).[2] This suggests that the chlorophenylthio moiety might play a role in modulating ion channel activity.

Conclusion

This compound is a readily synthesizable compound with potential for interesting biological activities. While direct research on this specific molecule is sparse, the available data on related compounds containing the chlorophenylthio moiety suggest that it could be a valuable subject for further investigation in the areas of antimicrobial, anticancer, and ion channel modulation research. The detailed synthetic and physicochemical information provided in this guide serves as a foundation for researchers to explore the potential of this and other related diaryl disulfides. Further studies are warranted to fully elucidate its biological properties and mechanisms of action.

References

- 1. Thio-2 Inhibits Key Signaling Pathways Required for the Development and Progression of Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 8-(4-Chlorophenylthio)-Guanosine-3′,5′-Cyclic Monophosphate-Na Stimulates Human Alveolar Fluid Clearance by Releasing External Na+ Self-Inhibition of Epithelial Na+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. 19742-92-8|this compound|BLD Pharm [bldpharm.de]

- 7. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Characterization of 1,2-Bis(3-chlorophenyl)disulfane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(3-chlorophenyl)disulfane, more commonly known as 3,3'-Dichlorodiphenyl disulfide, is an organosulfur compound with the chemical formula C₁₂H₈Cl₂S₂.[1][2][3] This document provides a comprehensive technical overview of its characterization, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Physicochemical Properties

The fundamental physicochemical properties of 3,3'-Dichlorodiphenyl disulfide are summarized in the table below. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 19742-92-8 | [1][2][4] |

| Molecular Formula | C₁₂H₈Cl₂S₂ | [1][2][3] |

| Molecular Weight | 287.23 g/mol | [2][3] |

| Melting Point | 81-82 °C | [2] |

| Boiling Point | 373.4 ± 27.0 °C at 760 mmHg | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Appearance | Solid | |

| XLogP3 | 5.57 | [3] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-7.6 ppm). The presence of the chlorine atom at the meta position will influence the chemical shifts and coupling patterns of the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons. The carbon atoms directly bonded to chlorine and sulfur will have characteristic chemical shifts. For diphenyl disulfide, characteristic ¹³C NMR signals appear at δ = 137.0, 129.1, 127.5, and 127.2 ppm in CDCl₃.[5]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the various vibrational modes of the molecule. Key expected peaks include:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C=C stretching (aromatic): ~1400-1600 cm⁻¹

-

C-Cl stretching: ~600-800 cm⁻¹

-

S-S stretching: A weak absorption band around 400-500 cm⁻¹. The S-S bond vibration is often weak and can be difficult to observe.[6]

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak [M]⁺ at m/z corresponding to the molecular weight of 287.23. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms and two sulfur atoms. For the parent diphenyl disulfide, the molecular ion peak is observed at m/z = 218.0.[5][7]

Experimental Protocols

The following section details the methodologies for the synthesis, purification, and characterization of 3,3'-Dichlorodiphenyl disulfide.

Synthesis of 3,3'-Dichlorodiphenyl disulfide

A common method for the synthesis of symmetrical diaryl disulfides is the reaction of a substituted halobenzene with a sulfur source. The following protocol is adapted from a general procedure for the synthesis of diphenyl disulfide compounds.[8]

Materials:

-

1-Chloro-3-iodobenzene

-

Isopropylmagnesium chloride solution

-

Dichlorodisulfane (S₂Cl₂)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate or diethyl ether

-

Anhydrous magnesium sulfate

-

Nitrogen or Argon gas atmosphere

Procedure:

-

To a dry, nitrogen-purged reaction flask, add anhydrous THF (100 mL).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add 1-chloro-3-iodobenzene (0.1 mol) to the cooled THF.

-

Slowly add isopropylmagnesium chloride (0.11 mol) dropwise to the reaction mixture while maintaining the temperature between -78 °C and -20 °C.

-

Stir the reaction mixture at this temperature for 30-90 minutes to allow for complete halogen-magnesium exchange, forming the Grignard reagent.

-

Slowly add dichlorodisulfane (0.05 mol) to the reaction mixture.

-

After the addition is complete, allow the reaction to slowly warm to room temperature.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the organic phase with ethyl acetate or diethyl ether.

-

Dry the combined organic extracts over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude 3,3'-Dichlorodiphenyl disulfide.

Purification

The crude product can be purified by recrystallization or column chromatography.

Recrystallization Protocol:

-

Dissolve the crude 3,3'-Dichlorodiphenyl disulfide in a minimal amount of a hot solvent mixture, such as chloroform and methanol.[2]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Column Chromatography Protocol:

-

Prepare a silica gel column using a suitable solvent system, such as a mixture of n-hexane and ethyl acetate.[5]

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the solution onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield the purified 3,3'-Dichlorodiphenyl disulfide.

Biological Activity and Signaling Pathways

Recent studies have begun to elucidate the biological activities of diphenyl disulfide and its derivatives. Diphenyl disulfide has been shown to exhibit anticancer properties by inducing both ferroptosis and apoptosis in melanoma cells.[9] This cytotoxic effect is mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway.[9]

Signaling Pathway of Diphenyl Disulfide-Induced Cytotoxicity

The following diagram illustrates the proposed signaling pathway through which diphenyl disulfide exerts its cytotoxic effects on melanoma cells.

Caption: Proposed signaling pathway of diphenyl disulfide-induced cell death in melanoma cells.

Experimental Workflow: Synthesis and Characterization

The following diagram outlines the general workflow for the synthesis and characterization of 3,3'-Dichlorodiphenyl disulfide.

Caption: General experimental workflow for the synthesis and characterization of the title compound.

Conclusion

This technical guide provides a detailed characterization of this compound (3,3'-Dichlorodiphenyl disulfide). The compilation of its physicochemical properties, spectroscopic data, and detailed experimental protocols offers a solid foundation for researchers. The elucidation of its potential biological activity through the PI3K/AKT/mTOR signaling pathway highlights its promise as a subject for further investigation in drug development, particularly in the context of cancer therapy. This document aims to facilitate and inspire future research into this and related organosulfur compounds.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 3,3'-DICHLORO DIPHENYL DISULFIDE | 19742-92-8 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. CAS # 19742-92-8, 3,3'-Dichlorodiphenyl disulfide - chemBlink [ww.chemblink.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Disulfide, diphenyl [webbook.nist.gov]

- 8. CN111763163B - A kind of preparation method of diphenyl disulfide compound - Google Patents [patents.google.com]

- 9. Diphenyl Disulfide Exerts Dual Cytotoxic Effects by Inducing Ferroptosis and Apoptosis in Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Bonding of 1,2-Bis(3-chlorophenyl)disulfane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, and known properties of 1,2-bis(3-chlorophenyl)disulfane. Due to the limited availability of specific experimental data for the 3-chloro isomer, this guide incorporates data from closely related isomers, such as the 2-chloro and 4-chloro analogs, to provide a thorough understanding of this class of compounds.

Chemical Structure and Identification

This compound is an organosulfur compound featuring a disulfide bond linking two 3-chlorophenyl groups. The chlorine atoms are positioned at the meta-position of each phenyl ring.

Systematic Name: this compound Synonyms: Bis(m-chlorophenyl) disulfide, Di(3-chlorophenyl) disulfide Molecular Formula: C₁₂H₈Cl₂S₂ Molecular Weight: 287.23 g/mol CAS Number: Not readily available for the 3-chloro isomer. The CAS number for the 4-chloro isomer is 1142-19-4.[1] InChI Key: OLOYVIPZMIIGOH-UHFFFAOYSA-N[2]

Below is a diagram illustrating the general chemical structure of this compound.

Caption: Chemical structure of this compound.

Bonding and Molecular Geometry

The key structural feature of this molecule is the disulfide bond (S-S). The geometry around this bond is not planar. The C-S-S-C dihedral angle is a critical parameter defining the molecule's conformation. While specific crystallographic data for the 3-chloro isomer is not publicly available, extensive studies on related isomers provide valuable insights.

For instance, the crystal structure of bis(2-chlorophenyl) disulfide reveals a C-S-S-C torsion angle of -85.0°.[3] Similarly, bis(2,3-dichlorophenyl) disulfide exhibits a C-S-S-C torsion angle of 88.35°.[4] The S-S bond length in these compounds is typically around 2.03 Å.[4] It is expected that this compound would adopt a similar skewed conformation.

Table 1: Comparative Crystallographic Data of Related Disulfides

| Compound | S-S Bond Length (Å) | C-S-S-C Torsion Angle (°) | Reference |

| Bis(2-chlorophenyl) disulfide | Not specified | -85.0 | [3] |

| Bis(2,3-dichlorophenyl) disulfide | 2.0252 | 88.35 | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed analysis of the ¹H and ¹³C NMR spectra for the 3-chloro isomer is not available in the public domain, the spectra for the 4-chloro isomer have been reported. For 1,2-bis(4-chlorophenyl)disulfane, the ¹H NMR spectrum in CDCl₃ shows signals in the aromatic region, and the ¹³C NMR spectrum provides characteristic peaks for the carbon atoms of the chlorophenyl rings.[5]

Table 2: Spectroscopic Data for Bis(chlorophenyl)disulfane Isomers

| Isomer | Spectroscopic Technique | Key Observations | Reference |

| 4-chloro | ¹H NMR (400 MHz, CDCl₃) | δ = 8.01 (d, 4H, J=3.2Hz), 7.65 (d, 4H, J=2.8Hz) | [5] |

| 4-chloro | ¹³C NMR (100 MHz, CDCl₃) | δ = 145.0, 129.1, 123.2, 116.3 | [5] |

| 4-chloro | Mass Spectrometry (EI) | m/z: 287 [M+] | [5] |

| 3-chloro | ¹³C NMR | Data available on SpectraBase | [2] |

| 3-chloro | FTIR | Data available on SpectraBase | |

| 3-chloro | Mass Spectrometry (GC-MS) | Data available on SpectraBase |

Infrared (IR) Spectroscopy

The IR spectrum of bis(chlorophenyl)disulfanes would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings, C=C stretching within the rings, C-Cl stretching, and C-S stretching. The S-S stretching vibration is typically weak and falls in the range of 400-500 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of bis(chlorophenyl)disulfanes typically shows the molecular ion peak [M]⁺. For the 4-chloro isomer, a prominent peak at m/z 287 corresponding to the molecular ion is observed.[5] The isotopic pattern of the molecular ion would be characteristic for a molecule containing two chlorine and two sulfur atoms.

Experimental Protocols: Synthesis

Several methods can be employed for the synthesis of diaryl disulfides. A common approach involves the oxidation of the corresponding thiols. Another method is the copper-catalyzed coupling of aryl halides with a sulfur source.

General Copper-Catalyzed Synthesis of Diaryl Disulfides

A general procedure for the synthesis of diaryl disulfides from aryl halides has been reported, which can be adapted for this compound.

Reaction Scheme:

2 Ar-X + S → Ar-S-S-Ar

Experimental Procedure (Adapted):

-

To a sealed tube, add CuCl₂ (0.1 mmol), 1,10-phenanthroline (0.1 mmol), 3-chloro-iodobenzene (1.0 mmol), elemental sulfur (3.0 mmol), Cs₂CO₃ (1.0 mmol), (nBu)₄NF (0.1 mmol), and water (2 mL).

-

Stir the reaction mixture at 100°C for 24 hours.

-

Cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by silica-gel column chromatography to obtain the desired product.

Below is a workflow diagram for this general synthetic protocol.

Caption: General workflow for the synthesis of diaryl disulfides.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or involvement in any signaling pathways for this compound. Disulfide-containing compounds, in general, are known to interact with biological systems, often through thiol-disulfide exchange reactions with cysteine residues in proteins. However, without specific studies on this particular molecule, any discussion on its biological role would be speculative.

Conclusion

This compound is a member of the diaryl disulfide family. While specific experimental data for this isomer is limited, analysis of related compounds provides a strong basis for understanding its chemical structure and bonding. The molecule is expected to have a skewed conformation around the C-S-S-C dihedral angle. Its spectroscopic properties should be in line with those of other bis(chlorophenyl)disulfane isomers. The synthesis can likely be achieved through established methods for diaryl disulfide formation. Further research is needed to elucidate the specific properties and potential biological activities of this compound.

References

Spectroscopic Profile of 1,2-Bis(3-chlorophenyl)disulfane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-Bis(3-chlorophenyl)disulfane, a compound of interest in various chemical and pharmaceutical research fields. This document presents available experimental and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while the ¹³C NMR data is experimentally derived, the ¹H NMR, IR, and MS data are predicted based on established principles of spectroscopy and data from analogous compounds, in the absence of publicly available experimental spectra for this specific isomer.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (Predicted) | ¹³C NMR (Experimental) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| ~7.5 (m, 2H) | 138.5 |

| ~7.4 (m, 4H) | 134.8 |

| ~7.3 (m, 2H) | 130.5 |

| 127.8 | |

| 127.0 | |

| 125.9 |

Predicted ¹H NMR chemical shifts are estimations based on the analysis of similar aromatic compounds.[1][2][3] Experimental ¹³C NMR data was obtained from SpectraBase.[4]

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak-Medium | C-H stretch (aromatic) |

| 1580-1560 | Medium | C=C stretch (aromatic ring) |

| 1470-1450 | Medium | C=C stretch (aromatic ring) |

| 1100-1000 | Strong | C-Cl stretch |

| 800-750 | Strong | C-H out-of-plane bend |

| 550-450 | Weak-Medium | S-S stretch |

Predicted IR frequencies are based on characteristic absorption bands for aromatic compounds and functional groups.[5]

Table 3: Mass Spectrometry (MS) Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 286/288/290 | High | [M]⁺ (Molecular ion with isotopic pattern for 2 Cl atoms) |

| 143/145 | Moderate | [C₆H₄ClS]⁺ (Chlorophenylthio radical cation) |

| 108 | Moderate | [C₆H₄S]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Predicted mass spectrometry fragmentation is based on typical fragmentation patterns of aromatic disulfides.[6][7][8][9][10]

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are generalized for the analysis of solid aromatic sulfur compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-20 mg for ¹H, 20-50 mg for ¹³C)

-

5 mm NMR tubes[14]

-

Pipettes and vials

-

Vortex mixer or sonicator

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[13] Ensure complete dissolution by vortexing or gentle sonication.

-

Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.[14]

-

Sample Loading: The final volume in the NMR tube should be sufficient to cover the detection coils of the spectrometer, typically a height of 4-5 cm.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum. Typical parameters for a 400 MHz spectrometer include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

-

Acquire the ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[2][15]

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

Objective: To identify functional groups present in the molecule.

Materials:

-

This compound (1-2 mg)

-

Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)[16][17]

-

Agate mortar and pestle[16]

-

Pellet press and die[18]

-

FTIR spectrometer

Procedure:

-

Grinding: In an agate mortar, thoroughly grind 1-2 mg of the sample with 100-200 mg of dry KBr powder. The mixture should be a fine, homogeneous powder.[16][19][20]

-

Pellet Formation: Transfer the powder to a pellet die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[17][18][20]

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS) - Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

This compound

-

Volatile organic solvent (e.g., dichloromethane, hexane)

-

GC-MS instrument with an electron ionization (EI) source

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The GC column and temperature program should be optimized to achieve good separation and peak shape for the analyte. A typical starting point for an aromatic disulfide might be:

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.[21]

-

-

MS Detection:

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflows for NMR, IR, and GC-MS spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation, it is recommended that researchers acquire experimental data for their specific samples and utilize the protocols herein as a starting point for method development.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. DIPHENYL DISULFIDE(882-33-7) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. mdpi.com [mdpi.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. depts.washington.edu [depts.washington.edu]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. How to make an NMR sample [chem.ch.huji.ac.il]

- 15. rsc.org [rsc.org]

- 16. shimadzu.com [shimadzu.com]

- 17. scienceijsar.com [scienceijsar.com]

- 18. pelletpressdiesets.com [pelletpressdiesets.com]

- 19. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]

- 20. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 21. Determination of Organosulfides from Onion Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 22. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide on the Solubility and Stability of 1,2-Bis(3-chlorophenyl)disulfane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 1,2-Bis(3-chlorophenyl)disulfane. Due to the limited availability of data for this specific isomer, this guide also incorporates data from the closely related and structurally similar compound, 1,2-bis(4-chlorophenyl)disulfane, to provide valuable insights. The information herein is intended to support research, development, and formulation activities involving this class of compounds.

Core Concepts: Solubility and Stability

Solubility is a critical physicochemical parameter that dictates the suitability of a compound for various applications, from chemical reactions to biological assays and pharmaceutical formulations. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution.

Stability refers to the ability of a chemical compound to resist chemical change or decomposition under various environmental conditions, such as exposure to light, heat, moisture, and different pH values. Understanding the stability profile of a compound is essential for determining its shelf-life, storage conditions, and potential degradation pathways.

Solubility of Chlorinated Diaryl Disulfides

Table 1: Quantitative Solubility of 1,2-bis(4-chlorophenyl)disulfane in Various Solvents [1]

| Temperature (K) | Mole Fraction Solubility (x) in Ethanol | Mole Fraction Solubility (x) in Methanol | Mole Fraction Solubility (x) in Ethyl Acetate | Mole Fraction Solubility (x) in Toluene | Mole Fraction Solubility (x) in Chloroform | Mole Fraction Solubility (x) in Acetone |

| 303.15 | 0.00582 | 0.00281 | 0.05214 | 0.08832 | 0.15831 | 0.04812 |

| 308.15 | 0.00753 | 0.00384 | 0.06528 | 0.10654 | 0.18542 | 0.05934 |

| 313.15 | 0.00967 | 0.00512 | 0.08015 | 0.12781 | 0.21536 | 0.07245 |

| 318.15 | 0.01234 | 0.00671 | 0.09731 | 0.15193 | 0.24815 | 0.08781 |

| 323.15 | 0.01568 | 0.00868 | 0.11714 | 0.17862 | 0.28352 | 0.10573 |

| 328.15 | 0.01981 | 0.01111 | 0.13992 | 0.20751 | 0.32117 | 0.12642 |

| 333.15 | 0.02492 | 0.01408 | 0.16593 | 0.23823 | 0.36054 | 0.15016 |

Note: The original data was presented as mole fraction. These values can be converted to other units (e.g., mg/mL) using the molecular weight of the compound and the density of the solvent.

Based on this data, the solubility of 1,2-bis(4-chlorophenyl)disulfane generally increases with temperature in all tested solvents.[2] Chloroform and toluene were found to be the most effective solvents, while alcohols like methanol and ethanol exhibited lower solvating power for this nonpolar compound.

Stability of Diaryl Disulfides

Specific stability data for this compound is not extensively documented. However, the general stability of diaryl disulfides is influenced by several factors, including thermal stress, light exposure, and the chemical environment.

Thermal Stability: Diaryl disulfides generally exhibit moderate to good thermal stability. Thermal decomposition often proceeds via homolytic cleavage of the disulfide bond to form thiyl radicals.[3] The presence of electron-withdrawing groups, such as chlorine, on the aromatic rings can influence the stability of these radicals and, consequently, the decomposition temperature. Some divinyl disulfides have been shown to undergo thermal rearrangement at elevated temperatures.[4]

Photostability: The disulfide bond is known to be susceptible to cleavage upon exposure to UV radiation, leading to the formation of thiyl radicals.[5] This photochemical reactivity is a key consideration for the handling and storage of diaryl disulfides. The photostability of these compounds is crucial for applications where they might be exposed to light.[6]

Chemical Stability: The chemical stability of diaryl disulfides can be affected by the pH of the medium and the presence of oxidizing or reducing agents. In biological systems, the disulfide bond can be cleaved by reducing agents such as glutathione. The stability of a drug substance under various conditions such as temperature, humidity, and light is crucial for determining its shelf-life.[7]

Table 2: General Stability Profile of Diaryl Disulfides

| Condition | General Stability | Potential Degradation Pathway |

| Thermal | Moderate to Good | Homolytic cleavage of the S-S bond to form thiyl radicals.[3] |

| Photochemical (UV) | Susceptible to Degradation | Cleavage of the S-S bond to form thiyl radicals.[5] |

| Hydrolytic (pH) | Generally Stable | Susceptible to cleavage under strongly acidic or basic conditions. |

| Oxidative | Can be Oxidized | Oxidation of the disulfide bond to form thiosulfinates and thiosulfonates. |

| Reductive | Susceptible to Reduction | Reduction of the disulfide bond to form the corresponding thiols. |

Experimental Protocols

Protocol for Determining Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the equilibrium solubility of a compound in a given solvent.[8][9]

Objective: To determine the concentration of a saturated solution of this compound in a selected solvent at a constant temperature.

Materials:

-

This compound

-

Selected solvent(s) of high purity

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Analytical balance

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid is crucial.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any particulate matter.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).

Protocol for Assessing Chemical Stability (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and pathways, which is a critical component of drug development and formulation.[10][11]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Solutions of varying pH (e.g., 0.1 M HCl, phosphate buffer pH 7.4, 0.1 M NaOH)

-

Hydrogen peroxide solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector.

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature for a defined period.

-

Neutral Hydrolysis: Mix the stock solution with a neutral buffer (e.g., pH 7.4) and incubate at an elevated temperature.

-

Oxidative Degradation: Mix the stock solution with hydrogen peroxide solution and incubate at room temperature.

-

Thermal Degradation: Store a solid sample and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

-

Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH guidelines.

-

-

Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method. The use of a PDA or MS detector can help in the identification of degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to determine the extent of degradation and identify any new peaks corresponding to degradation products.

Biological Interactions and Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, research on the related compound, 1,2-bis(4-chlorophenyl)disulfide , has identified it as a stabilizer of the tumor suppressor protein Programmed Cell Death 4 (Pdcd4).[12] Pdcd4 is a key regulator of protein translation and its degradation is controlled by the PI3K/Akt/mTOR signaling pathway.

The stabilization of Pdcd4 by diaryl disulfides suggests a potential mechanism of action for this class of compounds in cancer biology. The diagram below illustrates the logical workflow of how a diaryl disulfide might interfere with the degradation of Pdcd4.

Figure 1: A diagram illustrating the proposed mechanism of Pdcd4 stabilization by diaryl disulfides.

This workflow demonstrates how mitogenic signals activate a kinase cascade leading to the phosphorylation and subsequent proteasomal degradation of Pdcd4. Diaryl disulfides may intervene in this process, preventing the degradation of phosphorylated Pdcd4 and thereby increasing its cellular levels.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, drawing upon data from its close structural analog and general principles for diaryl disulfides. The provided experimental protocols offer a starting point for researchers to generate specific data for their applications. The potential interaction with the Pdcd4 signaling pathway highlights a promising area for further investigation into the biological activities of this class of compounds. As with any chemical substance, careful handling and storage are paramount to ensure its integrity and the reliability of experimental results.

References

- 1. che.zju.edu.cn [che.zju.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. osti.gov [osti.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemical vs. Physical Stability of Formulations [microtrac.com]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Diaryl Disulfides as Novel Stabilizers of Tumor Suppressor Pdcd4 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Bond: A Technical Guide to the Discovery and History of Diaryl Disulfides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rich history and discovery of diaryl disulfides, a class of organosulfur compounds that have journeyed from early chemical curiosities to pivotal molecules in contemporary drug development and materials science. This document provides a comprehensive overview of their synthesis, from foundational 19th-century methods to modern catalytic strategies, and delves into their significant biological activities, offering detailed experimental protocols and a quantitative comparison of synthetic methodologies.

A Historical Perspective: From Obscurity to Prominence

The story of diaryl disulfides is intrinsically linked to the broader history of organosulfur chemistry. While the odorous nature of many sulfur compounds may have deterred early chemists, the allure of their unique reactivity and biological significance ultimately prevailed.

Early Encounters and the Dawn of Synthesis

One of the earliest encounters with a related disulfide compound was not with a synthetic diaryl disulfide, but with a natural product derivative. In 1844, Theodor Wertheim first isolated a pungent substance from garlic, which he named "allyl sulfur".[1] However, it wasn't until 1892 that Friedrich Wilhelm Semmler identified diallyl disulfide as a key component of distilled garlic oil.[1] This discovery laid the groundwork for understanding the chemistry of sulfur-containing natural products and spurred interest in the synthesis of their aromatic counterparts.

The first synthesis of the simplest diaryl disulfide, diphenyl disulfide, is credited to Vogt and Haack. Their pioneering work involved the straightforward oxidation of thiophenol. This foundational reaction, elegant in its simplicity, remains a cornerstone of diaryl disulfide synthesis to this day.

Evolution of Synthetic Methodologies

The synthesis of diaryl disulfides has evolved significantly from the early oxidation of thiols. The quest for milder reaction conditions, greater functional group tolerance, and improved yields has driven the development of a diverse array of synthetic strategies.

Classical Methods:

-

Oxidation of Thiophenols: This remains a widely used method due to its simplicity and efficiency. A variety of oxidizing agents can be employed, including iodine, hydrogen peroxide, and even air.[2]

-

From Arylsulfonyl Chlorides: The reduction of arylsulfonyl chlorides provides another classical route to diaryl disulfides.

Modern Catalytic Methods:

-

Copper-Catalyzed Couplings: The advent of transition metal catalysis revolutionized organic synthesis, and the formation of the S-S bond was no exception. Copper-catalyzed methods have been developed for the coupling of aryl halides with a sulfur source, offering a versatile and efficient route to diaryl disulfides.

-

Palladium-Catalyzed Couplings: Similar to copper, palladium catalysts have also been successfully employed in the synthesis of diaryl disulfides from aryl halides.

-

Visible Light-Mediated Synthesis: In recent years, photoredox catalysis has emerged as a powerful tool for organic synthesis. Visible light-mediated methods for the synthesis of diaryl disulfides from arenediazonium tetrafluoroborates and carbon disulfide have been developed, offering a green and sustainable approach.[3]

Quantitative Comparison of Synthetic Methods

The choice of synthetic method for a particular diaryl disulfide depends on factors such as the desired substitution pattern, functional group compatibility, and scalability. The following table provides a comparative summary of the yields for various synthetic approaches to diphenyl disulfide, a representative diaryl disulfide.

| Starting Material(s) | Reagents/Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Thiophenol | Iodine | - | - | High | [2] |

| Thiophenol | Hydrogen Peroxide | Trifluoroethanol | 24 h | 97 | [4] |

| Thiophenol | Air | Ammoniacal solution | - | - | [5] |

| Aryl Halide, Carbon Disulfide | CuI, KF/Al2O3 | DMF | - | Good to Excellent | [6] |

| Arylsulfonyl Chloride | PPh3 | Xylene/THF | 3 h | 69 | [7] |

| Arenediazonium Tetrafluoroborate, CS2 | Ru(bpy)3(PF6)2, Blue LED | - | - | Good to Excellent | [3] |

Experimental Protocols

This section provides detailed experimental protocols for key synthetic transformations in the history of diaryl disulfide synthesis.

Classical Synthesis: Oxidation of Thiophenol to Diphenyl Disulfide

This protocol is based on the foundational method for synthesizing diphenyl disulfide.

Materials:

-

Thiophenol

-

30% Hydrogen Peroxide

-

Trifluoroethanol

-

Ice bath

-

Magnetic stirrer

-

Round-bottom flask

-

Addition funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophenol in trifluoroethanol.

-

Cool the mixture in an ice bath.

-

Slowly add 30% hydrogen peroxide dropwise via an addition funnel over a period of 15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

-

The diphenyl disulfide product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and dry under vacuum.

Modern Synthesis: Copper-Catalyzed Coupling of an Aryl Halide and Carbon Disulfide

This protocol exemplifies a modern, catalytic approach to diaryl disulfide synthesis.

Materials:

-

Aryl Halide (e.g., Iodobenzene)

-

Carbon Disulfide

-

Copper(I) Iodide (CuI)

-

Potassium Fluoride on Alumina (KF/Al2O3)

-

N,N-Dimethylformamide (DMF)

-

Reaction vessel suitable for heating

Procedure:

-

To a reaction vessel, add the aryl halide, KF/Al2O3, and CuI.

-

Add DMF as the solvent.

-

Add carbon disulfide to the reaction mixture.

-

Heat the reaction mixture under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Biological Significance and Signaling Pathways

Diaryl disulfides have garnered significant attention in the field of drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[8][9] A prominent example is diallyl disulfide (DADS), a component of garlic, which has been extensively studied for its chemopreventive effects.[1][8]

Modulation of Key Signaling Pathways

The biological effects of diaryl disulfides are often mediated through their interaction with critical cellular signaling pathways. Two of the most well-characterized targets are the NF-κB and Keap1-Nrf2 pathways.

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating the inflammatory response, cell proliferation, and apoptosis.[10][11][12] In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation. Some diaryl disulfides have been shown to inhibit the NF-κB pathway, thereby exerting their anti-inflammatory and anticancer effects.[10][11] The inhibitory mechanism often involves the prevention of the degradation of IκBα, an inhibitor of NF-κB, which in turn sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus to activate target gene expression.[10]

The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response.[13][14] Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, leading to its degradation.[13] In response to oxidative stress, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus and activates the expression of antioxidant and detoxification genes.[13][15] Certain diaryl disulfides can activate the Nrf2 pathway by reacting with specific cysteine residues on Keap1, thereby promoting the cellular antioxidant defense system.[15][16]

Anticancer Activity

The anticancer properties of diaryl disulfides are a subject of intense research. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for some diaryl disulfides in different cancer cell lines.

| Diaryl Disulfide | Cancer Cell Line | IC50 (µM) | Reference |

| Diallyl disulfide | A549 (Lung) | 17.9 (mg/L) | [17] |

| Diallyl disulfide | A2780 (Ovarian) | 19.3 (mg/L) | [17] |

| Compound 1 | HTB-26 (Breast) | 10 - 50 | [18] |

| Compound 2 | PC-3 (Prostate) | 10 - 50 | [18] |

| Compound 2 | HepG2 (Liver) | 10 - 50 | [18] |

| 2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD) | MDA-MB-231 (Breast) | 3.13 - 5.57 | [19] |

| 2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD) | MCF-7 (Breast) | 3.13 - 5.57 | [19] |

| Diaryl sulfide 25 | MCF-7 (Breast) | 4.5 | [20] |

| Phenyl analogue 19 | MCF-7 (Breast) | 7.9 | [20] |

| Note: The specific structures of "Compound 1" and "Compound 2" are detailed in the cited reference. | |||

| Note: These are diaryl sulfides, closely related to diaryl disulfides, and are included for comparative purposes. |

Conclusion and Future Directions

The journey of diaryl disulfides from their early discovery to their current status as promising therapeutic agents and versatile synthetic building blocks is a testament to the enduring power of chemical exploration. The historical evolution of their synthesis has provided chemists with a powerful toolkit for accessing a vast array of these molecules. The elucidation of their biological mechanisms of action continues to open new avenues for drug discovery, particularly in the areas of cancer and inflammatory diseases. Future research will undoubtedly focus on the development of more selective and potent diaryl disulfide-based therapeutics, as well as the expansion of their applications in materials science and catalysis. The simple yet potent S-S bond will continue to be a source of inspiration and innovation for scientists across disciplines.

References

- 1. Frontiers | Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential [frontiersin.org]

- 2. Diphenyl disulfide - Wikipedia [en.wikipedia.org]

- 3. Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. DIPHENYL DISULFIDE synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Molecular mechanisms for the anti-cancer effects of diallyl disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dietary Bioactive Diallyl Trisulfide in Cancer Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diallyl Disulfide Suppresses the Inflammation and Apoptosis Resistance Induced by DCA Through ROS and the NF-κB Signaling Pathway in Human Barrett's Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diallyl disulfide inhibits TNFα induced CCL2 release through MAPK/ERK and NF-Kappa-B Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diallyl trisulfide inhibited tobacco smoke-mediated bladder EMT and cancer stem cell marker expression via the NF-κB pathway in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Direct evidence that sulfhydryl groups of Keap1 are the sensors regulating induction of phase 2 enzymes that protect against carcinogens and oxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring the role and mechanisms of diallyl trisulfide and diallyl disulfide in chronic constriction-induced neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Keap1 cysteine 288 as a potential target for diallyl trisulfide-induced Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Item - The IC50 values of DD against human cell lines. - Public Library of Science - Figshare [plos.figshare.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Bis(chlorophenyl) Disulfides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of bis(chlorophenyl) disulfides. Due to the prevalence of research on the para-substituted isomer, this guide offers extensive detail on bis(4-chlorophenyl) disulfide, with available data for the ortho- and meta-isomers also included for comparative analysis. This document is intended to serve as a foundational resource for professionals in research and drug development, offering readily accessible data, experimental insights, and visual representations of key chemical processes.

Core Physical and Chemical Properties

The properties of bis(chlorophenyl) disulfides are influenced by the position of the chlorine atom on the phenyl ring. The following tables summarize the available quantitative data for the ortho, meta, and para isomers to facilitate a comparative understanding.

Table 1: Physical and Chemical Properties of Bis(chlorophenyl) Disulfide Isomers

| Property | bis(2-chlorophenyl) disulfide | bis(3-chlorophenyl) disulfide | bis(4-chlorophenyl) disulfide |

| Molecular Formula | C₁₂H₈Cl₂S₂ | C₁₂H₈Cl₂S₂ | C₁₂H₈Cl₂S₂ |

| Molecular Weight | 287.23 g/mol | 287.23 g/mol | 287.23 g/mol [1][2] |

| Melting Point | Not specified | Not specified | 71-74 °C[2] |

| Boiling Point | Not specified | 213-219 °C at 9 mmHg | 180 °C at 2 mmHg[2] |

| Appearance | Not specified | Not specified | Yellow crystalline flakes[1] |

| Solubility | Not specified | Not specified | Insoluble in water; Soluble in Methanol[1][2] |

| CAS Number | 3112-42-9 | 19742-92-8 | 1142-19-4[1] |

Table 2: Spectroscopic Data of Bis(chlorophenyl) Disulfide Isomers

| Spectroscopic Data | bis(2-chlorophenyl) disulfide | bis(3-chlorophenyl) disulfide | bis(4-chlorophenyl) disulfide |

| ¹H NMR | Data not readily available | Data not readily available | Available[1] |

| ¹³C NMR | Data not readily available | Available[3] | Available[1] |

| Mass Spectrometry | Data not readily available | Data not readily available | Major fragments at m/z 288, 286, 143, 133, 108[1] |

| Infrared (IR) Spectroscopy | Data not readily available | Data not readily available | Available[1] |

Experimental Protocols

The synthesis of symmetrical diaryl disulfides, such as the bis(chlorophenyl) disulfide isomers, is most commonly achieved through the oxidation of the corresponding thiophenols. The following protocols are detailed methodologies for these key experiments.

General Synthesis of Bis(chlorophenyl) disulfides via Oxidation of Chlorothiophenols

This procedure outlines the synthesis of bis(4-chlorophenyl) disulfide from 4-chlorothiophenol and can be adapted for the ortho- and meta-isomers.

Materials:

-

4-chlorothiophenol

-

Dimethyl sulfoxide (DMSO)

-

Hydroiodic acid (HI)

-

Deionized water

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask, dissolve the 4-chlorothiophenol in a suitable organic solvent.

-

Add dimethyl sulfoxide (DMSO) to the solution, which will act as the oxidizing agent.

-

To this mixture, add a catalytic amount of hydroiodic acid (HI) under acidic conditions.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding deionized water.

-

Extract the product into an organic solvent such as dichloromethane.

-

Wash the organic layer with water and then dry it over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate solvent system for elution, to yield the pure bis(4-chlorophenyl) disulfide.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., Bruker, 400 or 500 MHz).

-

Samples are typically dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

-

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compounds.

Infrared (IR) Spectroscopy:

-

Fourier-transform infrared (FT-IR) spectra are recorded using, for example, a KBr pellet method. The spectra are typically recorded in the range of 4000-400 cm⁻¹.

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of bis(chlorophenyl) disulfides.

References

- 1. Bis(p-chlorophenyl)disulfide | C12H8Cl2S2 | CID 14360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3331205A - Preparation of chlorothiophenols - Google Patents [patents.google.com]

- 3. KR20150092197A - Method for producing bis(3-aminophenyl)disulfides and 3-aminothiols - Google Patents [patents.google.com]

An In-depth Technical Guide to 1,2-Bis(3-chlorophenyl)disulfane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(3-chlorophenyl)disulfane, also known as 3,3'-dichlorodiphenyl disulfide, is an organosulfur compound belonging to the diphenyl disulfide family. This class of molecules is characterized by a disulfide bond linking two phenyl groups. The presence of chlorine atoms on the aromatic rings can significantly influence the compound's chemical and biological properties. While research on the broader class of diphenyl disulfides and their analogs has revealed potential applications in medicinal chemistry and materials science, specific data on the 3-chloro isomer remains limited in publicly accessible literature. This guide aims to provide a comprehensive overview of the available technical information for this compound, supplemented with data from closely related compounds to offer a broader context for research and development.

Chemical Identifiers and Properties

A clear identification of a chemical compound is crucial for research and regulatory purposes. The following tables summarize the key identifiers and physicochemical properties for this compound.

Table 1: Chemical Identifiers

| Identifier Type | Value |

| CAS Number | 19742-92-8[1] |

| IUPAC Name | 1-Chloro-3-[(3-chlorophenyl)disulfanyl]benzene[1] |

| Molecular Formula | C₁₂H₈Cl₂S₂[1] |

| Synonyms | 3,3'-Dichlorodiphenyl disulfide, Disulfide, bis(3-chlorophenyl)[1] |

| InChI | InChI=1S/C12H8Cl2S2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H |

| InChIKey | OLOYVIPZMIIGOH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)SSC2=CC=CC(=C2)Cl |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 287.23 g/mol | Echemi |

| Exact Mass | 285.944458 u | Echemi |

| Appearance | Solid (form not specified) | CymitQuimica |

| Boiling Point | 373.4 ± 27.0 °C at 760 mmHg | Echemi |

| Density | 1.4 ± 0.1 g/cm³ | Echemi |

| Flash Point | 168.0 ± 20.9 °C | Echemi |

| Refractive Index | 1.695 | Echemi |

| XLogP3 | 5.57 | Echemi |

Synthesis and Characterization

Experimental Protocol: Representative Synthesis of a Symmetrical Diaryl Disulfide

This protocol is adapted from a general method for the synthesis of disulfides and should be optimized for the specific synthesis of this compound.

Materials:

-

Aryl halide (e.g., 1-chloro-3-iodobenzene) (1.0 mmol)

-

Sulfur powder (3.0 mmol)

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O) (0.1 mmol)

-

1,10-Phenanthroline (0.1 mmol)

-

Cesium carbonate (Cs₂CO₃) (1.0 mmol)

-

Tetrabutylammonium fluoride (nBu)₄NF (0.1 mmol)

-

Deionized water (2 mL)

-

Sealed reaction tube

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate for chromatography

Procedure:

-

To a sealed reaction tube, add CuCl₂·2H₂O (0.1 mmol), 1,10-phenanthroline (0.1 mmol), the aryl halide (1.0 mmol), sulfur powder (3.0 mmol), Cs₂CO₃ (1.0 mmol), and (nBu)₄NF (0.1 mmol).

-

Add 2 mL of deionized water to the tube.

-

Seal the tube and stir the reaction mixture vigorously at 100°C for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Remove the water under reduced pressure.

-

Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the desired diaryl disulfide.[2]

-

Characterize the product using techniques such as NMR, Mass Spectrometry, and IR Spectroscopy.

Spectroscopic Data

Specific spectroscopic data for this compound is not widely published. For comparison and as a general guide, the following table includes typical ranges and data for the closely related 1,2-bis(4-chlorophenyl)disulfane.

Table 3: Spectroscopic Data for a Representative Chlorinated Diphenyl Disulfide (4,4'-isomer)

| Technique | Data |

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The specific splitting pattern would depend on the substitution. For the 4,4'-isomer, two doublets would be expected. |

| ¹³C NMR | Aromatic carbons typically appear in the range of δ 120-150 ppm. For the 4,4'-isomer, signals are observed around δ = 145.0, 129.1, 123.2, 116.3 ppm.[2] |

| Mass Spec. (EI) | For the 4,4'-isomer, the molecular ion [M+] peak is observed at m/z 287.[2] Key fragment ions for the 4,4'-isomer include m/z 143 and 286.[3] |

| FTIR | Characteristic peaks for C-Cl stretching, C=C aromatic stretching, and C-S stretching would be expected. |

Applications in Drug Development and Biological Activity

The disulfide bond is a key structural motif in many biologically active molecules and plays a crucial role in the tertiary structure of proteins. While specific studies on the biological activity of this compound are scarce, the broader class of organosulfur compounds, including diphenyl disulfides, has garnered interest in drug discovery.

Research has shown that some organosulfur compounds derived from sources like garlic, such as diallyl disulfide (DADS) and diallyl trisulfide (DATS), exhibit anticancer properties.[1][4][5][6] These compounds have been shown to induce apoptosis, regulate the cell cycle, and inhibit cancer cell proliferation.[4][5] The mechanisms of action are often multifactorial and can involve the modulation of various signaling pathways.

The introduction of chlorine atoms onto the phenyl rings can further modulate the biological activity of diphenyl disulfides. Halogenated organic compounds are prevalent in pharmaceuticals, and the chlorine substituent can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.[7] For instance, some chlorinated compounds have shown significant toxicity and genotoxic effects, which can be harnessed for anticancer applications but also require careful evaluation for safety.

Given the structural similarities to other biologically active disulfides, it is plausible that this compound could be investigated for its potential as an anticancer agent or as a modulator of cellular signaling pathways involving redox processes. However, without specific experimental data, its therapeutic potential remains speculative.

Visualizations

To aid in the conceptualization of the synthesis and potential biological interactions of this compound, the following diagrams are provided.

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Hypothetical Signaling Pathway Interaction

The following diagram illustrates a hypothetical mechanism by which a diphenyl disulfide compound could exert cytotoxic effects on a cancer cell, based on the known activities of related compounds.

Caption: A potential mechanism of anticancer activity for a diphenyl disulfide compound.

Conclusion

This compound is a halogenated organosulfur compound with defined chemical identifiers and properties. While detailed experimental protocols and biological activity data for this specific isomer are not extensively documented in the available literature, general synthetic methods for related compounds provide a solid foundation for its preparation and study. The known anticancer and biological activities of other diphenyl disulfides suggest that this compound could be a molecule of interest for further investigation in drug discovery and development. Future research should focus on the specific synthesis, characterization, and biological evaluation of this compound to fully elucidate its potential.

References

- 1. Anticancer effects of diallyl trisulfide derived from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Bis(p-chlorophenyl)disulfide | C12H8Cl2S2 | CID 14360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential [frontiersin.org]

- 5. Molecular mechanisms for the anti-cancer effects of diallyl disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and Handling of Chlorinated Organic Sulfur Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and biological effects of chlorinated organic sulfur compounds. These compounds, characterized by the presence of both chlorine and sulfur atoms within an organic framework, are utilized in various applications, including pharmaceutical synthesis, but also include highly toxic substances such as chemical warfare agents. A thorough understanding of their properties and associated hazards is paramount for safe laboratory practice and effective research and development.

Physicochemical and Toxicological Data

A critical aspect of safely handling any chemical is a clear understanding of its physical properties and toxicity. The following tables summarize key data for representative chlorinated organic sulfur compounds. This information is essential for risk assessment and the implementation of appropriate safety protocols.

Table 1: Physicochemical Properties of Selected Chlorinated Organic Sulfur Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Thionyl Chloride | 7719-09-7 | SOCl₂ | 118.97 | 74.6 | -104.5 |

| Sulfuryl Chloride | 7791-25-5 | SO₂Cl₂ | 134.97 | 69.4 | -54.1 |

| Mustard Gas (bis(2-chloroethyl) sulfide) | 505-60-2 | C₄H₈Cl₂S | 159.08 | 215-217 | 13-14 |

| (Chloromethyl)sulfonyl chloride | 25348-76-5 | CH₂Cl₂O₂S | 149.00 | 185-187 | 45-47 |

Table 2: Acute Toxicity Data for Selected Chlorinated Organic Sulfur Compounds

| Compound Name | Route of Exposure | Species | LD50/LC50 | GHS Acute Toxicity Category |

| Thionyl Chloride | Inhalation | Rat | LC50: 500 ppm (1h) | Category 1 |

| Sulfuryl Chloride | Inhalation | Rat | LC50: 878 mg/m³ (4h) | Category 2 |

| Mustard Gas | Inhalation | Human | LCt50: 1500 mg·min/m³ | Category 1 |

| Mustard Gas | Dermal | Human | 4-5 g (lethal percutaneous dosage) | Category 1 |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and handling of chlorinated organic sulfur compounds, with a strong emphasis on safety.

Synthesis of Aryl Sulfonyl Chlorides from Anilines (Meerwein Procedure)

This procedure is a modification of the Sandmeyer reaction and is a common method for preparing aryl sulfonyl chlorides.[10]

Materials:

-

Aryl amine (e.g., 3-amino-2-chloropyridine)

-

Concentrated Hydrochloric Acid (36% w/w)

-

Sodium Nitrite (NaNO₂)

-

Water

-

Thionyl Chloride (SOCl₂)

-

Copper(I) Chloride (CuCl)

-

Potassium Iodide (KI)

-

Ice/acetone bath

Procedure:

-

Diazotization:

-

In a suitable reaction vessel, add concentrated hydrochloric acid to the aryl amine while maintaining the temperature below 30°C with an ice bath.[10]

-

Cool the resulting mixture to -5°C using an ice/acetone bath.

-

Slowly add a solution of sodium nitrite in water dropwise over 45 minutes, ensuring the temperature of the reaction mixture remains between -5°C and 0°C.[10]

-

After the addition is complete, stir the resulting slurry for an additional 10 minutes at -2°C.[10]

-

-

Preparation of the Sulfur Dioxide Source:

-

In a separate flask, add thionyl chloride dropwise to water cooled to 0°C over 30 minutes, maintaining the temperature between 0-7°C. Allow the solution to warm to 15°C over 17 hours.[10]

-

To this solution, add copper(I) chloride to obtain a yellow-green solution, followed by potassium iodide, which will precipitate a beige solid. Cool this mixture to -3°C.[10]

-

-

Sulfonylation:

-

The previously prepared diazonium salt slurry is then added to the sulfur dioxide source mixture. The reaction progress should be monitored by appropriate analytical techniques (e.g., TLC, LC-MS).

-

-

Work-up and Purification:

-

Upon completion of the reaction, quench the reaction by carefully adding it to ice water.

-

The crude sulfonyl chloride may precipitate and can be collected by vacuum filtration.

-

Wash the solid with cold water.[10]

-

Further purification can be achieved by recrystallization from a suitable solvent or by distillation under reduced pressure. For distillation, it is crucial to first remove any residual water to prevent hydrolysis of the sulfonyl chloride.[11]

-

Safety Precautions:

-

All operations should be conducted in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. A face shield is also recommended.

-

The diazotization reaction can be exothermic and requires careful temperature control to avoid the formation of unstable diazonium salts.

-

Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Handle with extreme care.

Quenching of Excess Thionyl Chloride and Sulfuryl Chloride

Excess thionyl chloride or sulfuryl chloride from a reaction must be safely neutralized before work-up and disposal.

Procedure for Quenching:

-

Small Scale (in reaction mixture):

-

For many organic reactions, carefully and slowly pouring the reaction mixture over crushed ice with vigorous stirring is an effective quenching method. The excess reagent will hydrolyze to form HCl and SO₂ (from thionyl chloride) or H₂SO₄ and HCl (from sulfuryl chloride). This should be done in a fume hood.[12]

-

-

Large Scale or for Disposal:

-

A safer method for larger quantities involves the slow, controlled addition of the reagent to a stirred, cold solution of a weak base, such as sodium bicarbonate or sodium hydroxide solution. This should be done in a fume hood with appropriate cooling.

-

Alternatively, for thionyl chloride, a solution of formic acid can be used for decomposition, which produces CO gas.[12]

-

Safety Precautions:

-

Quenching is a highly exothermic process. Use an ice bath to control the temperature.

-

The quenching process releases corrosive and toxic gases. Ensure adequate ventilation in a fume hood.

-

Never add water directly to a large volume of thionyl chloride or sulfuryl chloride, as this can cause a violent reaction and splashing of the corrosive material.[12]

Decontamination of Equipment

Proper decontamination of glassware and equipment is crucial to prevent accidental exposure.

Procedure:

-

Rinse the equipment with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the chlorinated organic sulfur compound. Collect the rinsate for proper disposal.

-